molecular formula C9H13NO2 B1677969 p-Phenetidine, 3-methoxy- CAS No. 19782-77-5

p-Phenetidine, 3-methoxy-

Cat. No. B1677969
CAS RN: 19782-77-5
M. Wt: 167.2 g/mol
InChI Key: PQXMYSBFKDQWQN-UHFFFAOYSA-N
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Description

“p-Phenetidine, 3-methoxy-” is a bioactive chemical . It is a chemical compound with the molecular formula C9H13NO2 . It is used as an intermediate in the synthesis of pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of “p-Phenetidine, 3-methoxy-” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 167.09 and the molecular weight is 167.208 .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Phenetidine (which is closely related to “p-Phenetidine, 3-methoxy-”) are as follows :

Scientific Research Applications

Chemistry and Biochemistry

  • Peroxidase Reactions : p-Phenetidine is oxidized by peroxidases to form various products, with significant implications in understanding the chemistry of peroxidase reactions and their potential toxic effects. The study by Lindqvist et al. (1991) provides insights into the reaction between N-acetylcysteine and a p-Phenetidine metabolite, highlighting the formation of different products under varying conditions, which could have implications for its toxicity and interaction with biological molecules (Lindqvist, Kenne, & Lindeke, 1991).

  • RNA Modification : p-Phenetidine derivatives are used in studies examining RNA modification, as shown by Cashmore et al. (1971), who investigated the selective reaction of methoxyamine (a derivative) with cytosine bases in tyrosine transfer ribonucleic acid, offering insights into RNA structure and function (Cashmore, Brown, & Smith, 1971).

  • Nanoparticle Stabilization : Research by Liu et al. (2012) on methoxy poly(ethylene glycol)-poly(L-histidine)-poly(lactide) triblock copolymers, which self-assemble into nanoparticles, shows the role of stereocomplexation in preventing aggregation at specific pH levels, revealing potential applications in drug delivery and nanotechnology (Liu et al., 2012).

Materials Science

  • Polymer Solar Cells : The study by Dang et al. (2011) highlights the application of methoxy-containing compounds in polymer-based photovoltaic cells. The research discusses the use of poly(3-hexylthiophene) and methoxy-containing fullerene derivatives, showcasing their significance in improving the efficiency of solar cells (Dang, Hirsch, & Wantz, 2011).

Environmental Science

  • Reproductive Toxicity of Environmental Contaminants : A systematic review by Ghazipura et al. (2017) on benzophenone-3 (BP-3), a compound structurally related to p-Phenetidine, examines the reproductive toxicity associated with BP-3 exposure. This study underscores the broader environmental and health implications of phenolic compounds found in various consumer products (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Safety And Hazards

p-Phenetidine has high renal toxicity and it is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . The safety data sheet for p-Phenetidine indicates that it is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction .

properties

IUPAC Name

4-ethoxy-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMYSBFKDQWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173491
Record name p-Phenetidine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Phenetidine, 3-methoxy-

CAS RN

19782-77-5
Record name p-Phenetidine, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenetidine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-ethoxy-5-nitroanisole from Step 1 (5.50 g, 27.9 mmol) and 10% Pd/C (1.0 g) in 1:1 EtOH:EtOAc (50 ml) was shaken under an atmosphere of H2 (35-40 psi) for 30 min. The reaction mixture was filtered through Celite and concentrated under vacuum to afford 4-ethoxy-3-methoxyaniline (4.82 g, 100%) as a brown solid: mp 54-56° C. 1H NMR (DMSO-d6) δ 6.61 (d, 1H), 6.25 (d, 1H), 6.03 (dd, 1H), 4.65 (s, 2H), 3.82 (q, 2H), 3.66 (s, 3H), 1.22 (t, 3H); 13C NMR (DMSO-d6) δ 143.6, 138.8, 116.6, 105.1, 99.9, 65.0, 55.1, 15.1; MS (ESI+) for m/z 168 [M+H]+.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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